4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

Catalog No.
S13345611
CAS No.
M.F
C9H14ClF6NO2
M. Wt
317.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester h...

Product Name

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

IUPAC Name

tert-butyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

Molecular Formula

C9H14ClF6NO2

Molecular Weight

317.65 g/mol

InChI

InChI=1S/C9H13F6NO2.ClH/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15;/h4-5H,16H2,1-3H3;1H/t4-;/m0./s1

InChI Key

ABXZTCCDWRUJHK-WCCKRBBISA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is a synthetic amino acid derivative characterized by the incorporation of six fluorine atoms into its structure. Its molecular formula is C9H14ClF6NO2C_9H_{14}ClF_6NO_2, and it has a molecular weight of approximately 317.65 g/mol. This compound is notable for its unique fluorinated side chain, which enhances its chemical stability and alters its biological properties compared to non-fluorinated analogs .

The compound is often used in biochemical research and pharmaceutical applications due to its distinct properties, which can influence protein folding and stability. Its hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions, which is advantageous for various laboratory applications .

The chemical reactivity of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the tert-butyl ester group. The fluorinated side chains can also participate in various electrophilic reactions, making this compound a versatile building block in organic synthesis.

Common reactions include:

  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The chloride ion can be substituted by various nucleophiles, allowing for the introduction of different functional groups.
  • Fluorination Reactions: The fluorinated groups may undergo specific reactions that are unique to fluorinated compounds, such as nucleophilic displacement or elimination reactions involving fluoride ions .

Research indicates that 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride exhibits interesting biological activities. Its fluorinated structure can influence protein interactions and stability, potentially affecting enzyme activity and receptor binding. Studies have shown that fluorinated amino acids can alter the hydrophobicity and steric properties of peptides and proteins, which may enhance their therapeutic efficacy or alter their metabolic pathways .

The synthesis of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride typically involves several steps:

  • Starting Materials: The synthesis usually begins with commercially available starting materials such as valine or its derivatives.
  • Fluorination: The introduction of fluorine atoms can be achieved through various methods including electrophilic fluorination or using fluorinating agents like sulfur tetrafluoride.
  • Esterification: The resulting fluorinated valine is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
  • Formation of Hydrochloride Salt: Finally, treatment with hydrochloric acid yields the hydrochloride salt form of the compound.

This multi-step synthesis allows for precise control over the incorporation of fluorine atoms and other functional groups .

The applications of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride are diverse:

  • Biochemical Research: It serves as a valuable tool in peptide synthesis and protein engineering due to its unique properties.
  • Pharmaceutical Development: Its potential therapeutic applications are explored in drug design, particularly in creating more effective peptide-based drugs.
  • Material Science: The compound may also find use in developing new materials with enhanced chemical resistance due to its fluorinated nature .

Interaction studies involving 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the presence of fluorine can significantly alter binding affinities and interaction dynamics.

These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.
  • Surface Plasmon Resonance (SPR): To measure binding kinetics with target proteins.
  • X-ray Crystallography: To elucidate structural details of complexes formed with biomolecules .

Several compounds share structural similarities with 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride. These include:

  • L-Valine tert-butyl ester: A non-fluorinated analog that serves as a baseline for comparing biological activity and chemical reactivity.
  • Trifluoroalanine: Another fluorinated amino acid that exhibits different properties due to fewer fluorine substitutions.
  • Perfluoroalkylated amino acids: Such as perfluoroisoleucine which has multiple perfluoroalkyl groups affecting solubility and interaction profiles.

Comparison Table

Compound NameMolecular FormulaUnique Features
4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochlorideC9H14ClF6NO2C_9H_{14}ClF_6NO_2Six fluorines enhance stability and reactivity
L-Valine tert-butyl esterC7H15NO2C_7H_{15}NO_2Non-fluorinated; serves as a control
TrifluoroalanineC3H5F3NC_3H_5F_3NFewer fluorines; different hydrophobic properties
PerfluoroisoleucineC13H11F9NC_13H_{11}F_9NMultiple perfluoroalkyl groups; high lipophilicity

The uniqueness of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride lies in its extensive fluorination which not only enhances its stability but also modifies its interactions at a molecular level compared to these similar compounds .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

317.0617254 g/mol

Monoisotopic Mass

317.0617254 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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